1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
The compound “1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolone ring attached to a 5-aminopyridin-2-yl group at the 1-position and an ethyl group at the 3-position .Chemical Reactions Analysis
Pyrazolones are known to undergo a variety of chemical reactions, including condensation, substitution, and oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the amino group and the pyrazolone ring could potentially affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Anticancer Activity
Research on derivatives similar to 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has demonstrated anticancer activity. For example, studies on chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate have shown significant antitumor activity across various biological tests, highlighting the potential of similar compounds in cancer treatment (Temple & Rener, 1989). Additionally, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have exhibited notable antimicrobial and anticancer activities, suggesting the therapeutic versatility of pyrazole derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthetic route and characterization of pyrazole derivatives, including studies on hydroxymethyl pyrazole derivatives leading to compounds with potential anticancer, antifungal, and antibacterial activities, have been documented. These findings emphasize the significance of structural identification and biological evaluation in developing new pharmacophores (Titi et al., 2020).
Biological Activities
Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, demonstrating the broad biological activities of these compounds. The synthesis of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, has yielded compounds with higher anticancer activity than reference drugs like doxorubicin, alongside excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic characteristics that influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Given the wide range of biological activities associated with pyrazolone derivatives, there is significant potential for the development of new drugs based on these compounds . Future research could focus on optimizing the structure of these compounds to maximize their therapeutic effects and minimize side effects.
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXJZIKSITLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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